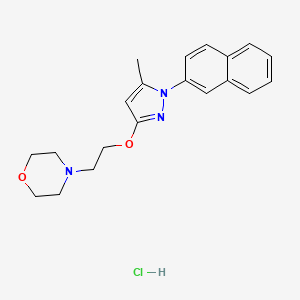

S1RA hydrochloride

Descripción

Propiedades

IUPAC Name |

4-[2-(5-methyl-1-naphthalen-2-ylpyrazol-3-yl)oxyethyl]morpholine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O2.ClH/c1-16-14-20(25-13-10-22-8-11-24-12-9-22)21-23(16)19-7-6-17-4-2-3-5-18(17)15-19;/h2-7,14-15H,8-13H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHRYQZBTQDMGLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=CC3=CC=CC=C3C=C2)OCCN4CCOCC4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1265917-14-3 | |

| Record name | E-52862 hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1265917143 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | E-52862 HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/18XZ7850YN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Pharmacological Profile of S1RA Hydrochloride: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

S1RA hydrochloride (E-52862) is a potent and selective antagonist of the sigma-1 (σ1) receptor, a unique ligand-operated chaperone protein located at the mitochondria-associated endoplasmic reticulum membrane (MAM).[1][2] This document provides a comprehensive overview of the pharmacological properties of S1RA, including its binding affinity, selectivity, and functional effects in various preclinical models. Detailed experimental protocols and visual representations of key signaling pathways and experimental workflows are presented to facilitate a deeper understanding of its mechanism of action and therapeutic potential, particularly in the context of neuropathic pain.[3][4]

Introduction

The sigma-1 (σ1) receptor is a multifaceted protein that modulates a variety of cellular functions, including calcium signaling, ion channel activity, and cellular stress responses.[5] Its involvement in the pathophysiology of several neurological and psychiatric disorders has made it an attractive target for drug development. S1RA has emerged as a first-in-class selective σ1 receptor antagonist, demonstrating significant promise in preclinical and clinical studies for the treatment of neuropathic pain. This guide consolidates the key pharmacological data and methodologies related to this compound.

Binding Affinity and Selectivity

S1RA exhibits high affinity for the human and guinea pig σ1 receptors, with significantly lower affinity for the sigma-2 (σ2) receptor and a wide range of other molecular targets, highlighting its selectivity.

Table 1: Binding Affinity (Ki) of this compound for Sigma Receptors

| Receptor Subtype | Species | Ki (nM) | Reference |

| σ1 Receptor | Human | 17 | |

| σ1 Receptor | Guinea Pig | 23.5 | |

| σ2 Receptor | Guinea Pig | >1000 | |

| σ2 Receptor | Rat | >1000 |

Table 2: Selectivity Profile of this compound

| Target | Species | Ki (nM) | IC50 (nM) | Reference |

| 5-HT2B Receptor | Human | 328 | 4700 | |

| Other Receptors, Transporters, Ion Channels, and Enzymes (170+ targets) | Various | >1000 | - |

Mechanism of Action and Signaling Pathways

The σ1 receptor, upon activation by agonists or cellular stress, dissociates from its binding partner, the chaperone BiP (Binding immunoglobulin Protein), and translocates to modulate the function of various "client" proteins, including ion channels and receptors. As an antagonist, S1RA is believed to stabilize the inactive state of the σ1 receptor, preventing these downstream signaling events.

One of the key proposed mechanisms for the analgesic effect of S1RA involves the modulation of central sensitization. In models of neuropathic pain, S1RA has been shown to attenuate the hyperexcitability of spinal cord neurons. This is achieved, in part, by inhibiting formalin-evoked glutamate release in the spinal dorsal horn and enhancing noradrenaline levels, which activates the descending noradrenergic pain inhibitory system.

Caption: Sigma-1 receptor activation and antagonism at the MAM.

In Vitro and In Vivo Pharmacology

S1RA has demonstrated efficacy in a variety of preclinical models of pain and neuronal hyperexcitability.

In Vitro Studies

-

Spinal Cord Sensitization: In electrophysiological recordings from isolated mouse spinal cords, S1RA attenuated the "wind-up" phenomenon, a measure of central sensitization, which is induced by repetitive nociceptive stimulation.

In Vivo Studies

-

Neuropathic Pain Models: Systemic administration of S1RA dose-dependently inhibited mechanical and thermal hypersensitivity in rodent models of neuropathic pain, including sciatic nerve injury and chemotherapy-induced neuropathy.

-

Inflammatory and Nociceptive Pain: S1RA reduced pain behaviors in the formalin test (both phases) and capsaicin-induced mechanical hypersensitivity.

-

Receptor Occupancy: Ex vivo binding studies have shown a significant correlation between the occupancy of central nervous system (CNS) σ1 receptors by S1RA and its antinociceptive effects. S1RA effectively crosses the blood-brain barrier.

Table 3: Summary of In Vivo Efficacy of this compound

| Animal Model | Pain Type | Effect | Route of Administration | Reference |

| Formalin Test (Mouse) | Inflammatory/Nociceptive | Dose-dependent inhibition of both phases | i.p. or p.o. | |

| Capsaicin-Induced Hypersensitivity (Mouse) | Nociceptive | Dose-dependent reversal of mechanical hypersensitivity | i.p. or p.o. | |

| Sciatic Nerve Injury (Mouse) | Neuropathic | Dose-dependent inhibition of mechanical and thermal hypersensitivity | i.p. | |

| Streptozotocin-Induced Diabetic Neuropathy (Rat) | Neuropathic | Reduction of mechanical hyperalgesia | i.p. | |

| Oxaliplatin-Induced Neuropathy (Rat) | Neuropathic | Reversal of cold allodynia | i.p. |

Experimental Protocols

Radioligand Binding Assays

This protocol is a generalized representation based on commonly cited methodologies for determining the binding affinity of S1RA.

Caption: Workflow for radioligand binding assay.

Methodology:

-

Membrane Preparation: Guinea pig brain tissue is homogenized in a suitable buffer. The homogenate is centrifuged, and the resulting pellet containing the membrane fraction is resuspended.

-

Binding Assay: The membrane preparation is incubated with a radiolabeled σ1 receptor ligand, such as --INVALID-LINK---pentazocine, and varying concentrations of this compound.

-

Determination of Non-specific Binding: A parallel set of incubations is performed in the presence of a high concentration of an unlabeled ligand (e.g., haloperidol) to determine non-specific binding.

-

Separation and Quantification: The reaction is terminated by rapid filtration to separate bound from free radioligand. The radioactivity retained on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The inhibition constant (Ki) is calculated from the IC50 value (the concentration of S1RA that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

Animal Models of Neuropathic Pain: Sciatic Nerve Injury

This protocol describes a common surgical procedure to induce neuropathic pain in rodents, against which S1RA has been tested.

Methodology:

-

Anesthesia: Mice are anesthetized using an appropriate anesthetic agent.

-

Surgical Procedure: The sciatic nerve in one hind limb is exposed through a small incision. A partial and tight ligation of the nerve is performed with a suture. Sham-operated animals undergo the same procedure without nerve ligation.

-

Post-operative Care: Animals are monitored during recovery and receive appropriate post-operative care.

-

Behavioral Testing: At a designated time post-surgery (e.g., 12 days), animals are assessed for mechanical allodynia (using von Frey filaments) and thermal hyperalgesia (using a plantar test apparatus).

-

Drug Administration: this compound, dissolved in a suitable vehicle (e.g., 0.9% physiological saline), is administered via intraperitoneal (i.p.) or oral (p.o.) route at various doses before behavioral testing.

Caption: Workflow for sciatic nerve injury model.

Conclusion

This compound is a highly selective σ1 receptor antagonist with a well-characterized pharmacological profile. Its ability to modulate central sensitization and alleviate pain in various preclinical models provides a strong rationale for its development as a novel analgesic for neuropathic pain. The detailed methodologies and pathways described in this guide offer a foundational resource for researchers in the field of pain and neuropharmacology. Further investigation into the intricate signaling networks governed by the σ1 receptor will continue to illuminate the full therapeutic potential of antagonists like S1RA.

References

- 1. Frontiers | The Sigma-1 Receptor in Cellular Stress Signaling [frontiersin.org]

- 2. Frontiers | Sigma-1 Receptor: A Potential Therapeutic Target for Traumatic Brain Injury [frontiersin.org]

- 3. E-52862 - Wikipedia [en.wikipedia.org]

- 4. Pharmacological properties of S1RA, a new sigma-1 receptor antagonist that inhibits neuropathic pain and activity-induced spinal sensitization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

S1RA Hydrochloride: A Selective Sigma-1 Receptor Antagonist for the Modulation of Central Sensitization

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of S1RA hydrochloride (also known as E-52862 or MR309), a first-in-class selective sigma-1 receptor (σ1R) antagonist, and its role in modulating central sensitization, a key mechanism underlying chronic pain. This document synthesizes preclinical and clinical data, details experimental methodologies, and illustrates key pathways and workflows to support further research and development in this area.

Introduction: Central Sensitization and the Sigma-1 Receptor Target

Central sensitization is a phenomenon of nervous system plasticity, defined by the International Association for the Study of Pain (IASP) as an "increased responsiveness of nociceptive neurons in the central nervous system to their normal or subthreshold input."[1] This hyperexcitability amplifies pain signals and is a critical component in the transition from acute to chronic pain, manifesting as tactile allodynia (pain from non-painful stimuli) and hyperalgesia (exaggerated pain from painful stimuli).[2][3]

The sigma-1 receptor (σ1R) has emerged as a key modulator of this process.[2][4] The σ1R is a unique ligand-regulated molecular chaperone, primarily located at the endoplasmic reticulum (ER)-mitochondrion interface, an area known as the mitochondria-associated ER membrane (MAM). From this position, it regulates calcium signaling, ion channel function, and neuronal plasticity. In conditions of sustained nociceptive input, σ1R activation contributes to the sensitization of central nervous system pathways. Consequently, antagonism of the σ1R presents a promising therapeutic strategy for pain states driven by central sensitization.

S1RA is a potent and highly selective antagonist of the σ1R. It has been developed for the treatment of neuropathic pain and has demonstrated efficacy in a wide range of preclinical models by inhibiting the augmented neuronal excitability that characterizes central sensitization.

Pharmacological Profile of this compound

S1RA's therapeutic potential is rooted in its high affinity and selectivity for the σ1R. It effectively displaces σ1R radioligands while showing negligible affinity for the σ2R and a wide panel of over 170 other receptors, ion channels, and enzymes. This specificity minimizes the potential for off-target effects.

| Target | Species | Binding Affinity (Ki) | Selectivity (σ2/σ1 Ratio) |

| Sigma-1 Receptor (σ1R) | Human | 17.0 ± 7.0 nM | >550 |

| Guinea Pig | 23.5 nM | ||

| Sigma-2 Receptor (σ2R) | Guinea Pig / Rat | >1000 nM | |

| 5-HT2B Receptor | Human | 328 nM (Moderate affinity, low potency) | |

| Other Targets (170+) | Various | >1 µM or <50% inhibition at 1 µM | |

| Table 1: Pharmacological profile of S1RA, demonstrating high affinity and selectivity for the sigma-1 receptor. |

Mechanism of Action: How S1RA Modulates Neuronal Hyperexcitability

The σ1R acts as a chaperone protein. Under basal conditions, it is bound to another ER chaperone, BiP (Binding immunoglobulin Protein). Upon cellular stress or stimulation, it dissociates from BiP and can translocate to interact with and modulate "client" proteins, including voltage- and ligand-gated ion channels. This modulation is a key driver of neuronal hyperexcitability and central sensitization.

S1RA, as an antagonist, binds to the σ1R and stabilizes its inactive state, preventing its dissociation from BiP and subsequent interaction with client proteins. This action leads to the attenuation of several key processes involved in central sensitization:

-

Inhibition of NMDA Receptor Function: The NMDA receptor (NMDAR) is crucial for synaptic plasticity and the induction of central sensitization. The σ1R can potentiate NMDAR activity. By antagonizing the σ1R, S1RA reduces this potentiation, thereby dampening NMDAR-mediated signaling and excitotoxicity.

-

Modulation of Voltage-Gated Ion Channels (VGICs): The σ1R directly interacts with and modulates the function of various VGICs, including Na+, K+, and Ca2+ channels, which are fundamental to setting neuronal excitability. S1RA's antagonism of σ1R prevents these interactions, helping to stabilize neuronal membranes and reduce aberrant firing.

-

Regulation of Neurotransmitter Release: In the spinal dorsal horn, a key site for pain processing, central sensitization is associated with increased release of excitatory neurotransmitters like glutamate. S1RA has been shown to attenuate this formalin-evoked glutamate release. Concurrently, it enhances the release of noradrenaline, a neurotransmitter involved in descending inhibitory pain pathways. This dual effect—decreasing excitatory drive and increasing inhibitory tone—contributes significantly to its analgesic properties.

Preclinical Efficacy of S1RA

S1RA has consistently demonstrated anti-hyperalgesic and anti-allodynic effects across numerous animal models of pain characterized by central sensitization, without affecting normal nociceptive thresholds. This suggests S1RA specifically targets pathological pain mechanisms.

In models of neuropathic pain (e.g., sciatic nerve injury) and inflammatory pain (e.g., formalin or capsaicin injection), systemic administration of S1RA dose-dependently reverses mechanical and thermal hypersensitivity. Importantly, repeated administration does not lead to tolerance; instead, its efficacy can be maintained or even increased, suggesting a potential disease-modifying effect.

A key piece of mechanistic evidence comes from electrophysiological studies. S1RA attenuates "wind-up," the progressive increase in the response of dorsal horn neurons to repetitive C-fiber stimulation, which is a well-established electrophysiological correlate of central sensitization.

| Pain Model | Endpoint | S1RA Effect (ED50) | Reference |

| Inflammatory Pain | |||

| Carrageenan-induced | Mechanical Allodynia | 35.9 mg/kg, i.p. | |

| Thermal Hyperalgesia | 27.9 mg/kg, i.p. | ||

| Complete Freund's Adjuvant (CFA) | Mechanical Allodynia | 42.1 mg/kg, i.p. | |

| Formalin-induced (Phase 2) | Nociceptive Behavior | Dose-dependent inhibition | |

| Neuropathic Pain | |||

| Spared Nerve Injury (SNI) | Mechanical Allodynia | Dose-dependent inhibition | |

| Thermal Hyperalgesia | Dose-dependent inhibition | ||

| Diabetic Polyneuropathy (STZ) | Mechanical Hyperalgesia | Dose-dependent reduction | |

| Chemotherapy-induced (Oxaliplatin) | Cold Allodynia | Dose-dependent reversal | |

| Table 2: Summary of S1RA efficacy in preclinical models of inflammatory and neuropathic pain. |

| Experimental Preparation | Stimulation Protocol | S1RA Concentration | Effect on Wind-up | Reference |

| In vitro mouse spinal cord | Repetitive C-fiber stimulation | 10 µM | Significant reduction in total spike count | |

| 30 µM | Further significant reduction in spike count | |||

| Table 3: Electrophysiological effects of S1RA on spinal cord wind-up. |

Microdialysis studies in the spinal cord of awake rats have provided direct evidence of S1RA's neurochemical effects. During the formalin test, systemic S1RA administration concurrently attenuated nociceptive behavior, reduced the formalin-evoked release of glutamate, and enhanced the levels of noradrenaline in the dorsal horn. The analgesic effect was blocked by an α2-adrenoceptor antagonist, confirming that the enhanced noradrenergic tone is mechanistically important.

At the molecular level, studies in σ1R knockout mice and with S1RA treatment have shown that σ1R antagonism leads to reduced activation (phosphorylation) of NMDAR subunits (NR2B) and downstream signaling molecules like extracellular signal-regulated kinases (ERK1/2) in the spinal cord following nerve injury.

| Condition | Neurotransmitter | Effect of Systemic S1RA | Mechanism | Reference |

| Formalin-induced Nociception | Glutamate (spinal dorsal horn) | Attenuation of evoked release | Inhibition of presynaptic excitatory drive | |

| Noradrenaline (spinal dorsal horn) | Enhancement of levels | Activation of descending inhibitory pathways | ||

| Table 4: Neurochemical effects of S1RA in the spinal dorsal horn. |

Key Experimental Protocols

Reproducibility is paramount in research. Below are detailed methodologies for key preclinical assays used to evaluate the efficacy of S1RA.

This protocol creates a robust and long-lasting neuropathic pain state.

-

Animal Preparation: Adult mice or rats are anesthetized with isoflurane. The left hind limb is shaved and disinfected.

-

Surgical Procedure: An incision is made on the lateral surface of the thigh to expose the sciatic nerve and its three terminal branches: the sural, common peroneal, and tibial nerves.

-

Nerve Ligation: The common peroneal and tibial nerves are tightly ligated with silk suture and transected distal to the ligation, removing a small section of the distal nerve stump. The sural nerve is left intact.

-

Closure: The muscle and skin layers are closed with sutures. Sham-operated animals undergo the same procedure without nerve ligation and transection.

-

Behavioral Testing: Mechanical allodynia is assessed using von Frey filaments applied to the lateral plantar surface of the paw (the territory of the intact sural nerve). The 50% paw withdrawal threshold is calculated. Thermal hyperalgesia is measured using a plantar test apparatus that applies a radiant heat source to the paw. The latency to paw withdrawal is recorded. Testing is conducted before surgery (baseline) and at multiple time points post-surgery to assess the development of hypersensitivity and the effects of S1RA administration.

-

Drug Administration: S1RA or vehicle is typically administered systemically (e.g., intraperitoneally, i.p., or orally, p.o.) at various doses before behavioral testing.

This assay provides a direct measure of spinal cord excitability.

-

Tissue Preparation: Spinal cords are dissected from young mice and placed in ice-cold, oxygenated artificial cerebrospinal fluid (ACSF). Transverse slices (300-400 µm) of the lumbar spinal cord with an attached dorsal root are prepared.

-

Recording Setup: Slices are transferred to a recording chamber and continuously superfused with oxygenated ACSF at room temperature. Whole-cell patch-clamp recordings are made from superficial dorsal horn neurons (Lamina I-II).

-

Stimulation Protocol: A suction electrode is used to stimulate the attached dorsal root. To elicit wind-up, a train of stimuli at C-fiber intensity (e.g., 16 pulses at 1 Hz) is delivered.

-

Data Acquisition: The number of action potentials (spikes) fired by the neuron during the stimulus train is recorded. A stable baseline response is established.

-

Pharmacology: S1RA is added to the superfusing ACSF at known concentrations (e.g., 3, 10, 30 µM) for a set period (e.g., 15 minutes), and the stimulation protocol is repeated.

-

Analysis: The number of spikes during drug application is compared to the baseline to determine the percentage reduction in wind-up.

Clinical Perspective and Future Directions

The robust preclinical data established σ1R antagonism as a valid therapeutic strategy. S1RA (E-52862) advanced into clinical trials for neuropathic pain. Phase I studies in healthy volunteers demonstrated good safety, tolerability, and a pharmacokinetic profile suitable for once-daily dosing. Phase II proof-of-concept studies were conducted in patients with chronic postsurgical pain and painful diabetic neuropathy. While a high placebo response was noted in the diabetic neuropathy study, clinically meaningful pain relief was observed in the postsurgical pain cohort, validating the mode of action in humans.

Although further development of E-52862 was discontinued, the findings strongly support the continued investigation of σ1R antagonists. The mechanism of action—modulating central sensitization rather than blocking normal sensation—positions this drug class as a potential non-opioid alternative for chronic pain management, with a lower propensity for the side effects associated with traditional analgesics.

Conclusion

This compound modulates central sensitization through the selective antagonism of the sigma-1 receptor. By preventing σ1R-mediated potentiation of NMDA receptors and other ion channels, S1RA reduces neuronal hyperexcitability in the central nervous system. Its ability to decrease excitatory glutamate release while enhancing inhibitory noradrenergic signaling in the spinal cord provides a multi-faceted mechanism for pain relief. The extensive preclinical data, supported by initial clinical findings, highlight the therapeutic potential of targeting the sigma-1 receptor and underscore the importance of this pathway in the pathophysiology of chronic pain. Future research should focus on developing next-generation σ1R antagonists with optimized pharmacokinetic and pharmacodynamic profiles to fully realize the potential of this novel analgesic class.

References

- 1. Assessing signs of central sensitization: A critical review of physiological measures in experimentally induced secondary hyperalgesia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sigma-1 Receptor and Pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Pharmacological properties of S1RA, a new sigma-1 receptor antagonist that inhibits neuropathic pain and activity-induced spinal sensitization - PubMed [pubmed.ncbi.nlm.nih.gov]

S1RA Hydrochloride: A Comprehensive Technical Guide on Safety, Toxicity, and Off-Target Effects

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

S1RA hydrochloride (also known as E-52862) is a potent and highly selective sigma-1 (σ1) receptor antagonist that has been investigated for its therapeutic potential in neuropathic pain. This technical guide provides an in-depth overview of the safety, toxicity, and off-target profile of this compound, drawing from a comprehensive review of available preclinical and clinical data. While demonstrating a favorable safety profile in short-term human studies, concerns regarding the long-term safety margin have impacted its clinical development trajectory. This document aims to equip researchers, scientists, and drug development professionals with the critical information necessary to evaluate this compound for future research and therapeutic applications.

Preclinical Safety and Toxicity

A range of preclinical studies have been conducted to characterize the safety profile of this compound in various animal models. These studies have assessed acute and chronic toxicity, as well as potential effects on motor coordination.

Acute and Chronic Toxicity

While specific LD50 values from acute toxicity studies are not publicly available, preclinical safety pharmacology and toxicity studies, including 13-week repeat-dose toxicity studies in rats, dogs, and monkeys, have not revealed findings that would preclude its initial clinical development.[1] However, a 39-week chronic toxicity study in rhesus monkeys established a No-Observed-Adverse-Effect-Level (NOAEL). Although the precise NOAEL value is not published, it was determined that the safety margin at this level was low, which ultimately halted the progression to longer-term clinical trials for chronic conditions.[2]

Table 1: Summary of Preclinical Toxicity Findings

| Study Type | Species | Duration | Key Findings | Reference |

| Repeat-Dose Toxicity | Rats, Dogs, Monkeys | 13 weeks | No findings reported that would prevent further development. | [1] |

| Chronic Toxicity | Rhesus Monkeys | 39 weeks | A NOAEL was established, but the safety margin was considered low. | [2] |

Motor Coordination

The effect of this compound on motor coordination has been assessed using the rotarod test in mice. These studies are crucial to distinguish the analgesic effects of the compound from potential motor impairments that could confound behavioral assessments of pain.

Table 2: Effects of this compound on Motor Coordination in Mice

| Test | Species | Dosing | Outcome | Reference |

| Rotarod Test | Mice | i.p. 16-80 mg/kg | Dose-dependent reduction in time spent on the rotating rod, indicating potential motor impairment at higher doses. | [3] |

Off-Target Effects and Selectivity

This compound is characterized by its high selectivity for the σ1 receptor. Extensive preclinical evaluations have been performed to determine its binding affinity for the target receptor and a wide range of other molecular targets.

Receptor Binding Profile

In vitro binding assays have demonstrated that this compound has a high affinity for the human σ1 receptor. Its selectivity over the sigma-2 (σ2) receptor is substantial, and it shows minimal affinity for a large panel of other receptors, ion channels, and enzymes. A moderate affinity for the human 5-HT2B receptor has been noted.

Table 3: Receptor Binding Affinity and Selectivity of this compound

| Target | Species | Kᵢ (nM) | Selectivity vs. σ1 | Reference |

| σ1 Receptor | Human | 17 | - | |

| σ1 Receptor | Guinea Pig | 23.5 | - | |

| σ2 Receptor | Guinea Pig | >1000 | >58-fold | |

| 5-HT2B Receptor | Human | 328 | ~19-fold lower affinity | |

| Other Targets | Various | >1000 | High |

Clinical Safety and Tolerability

The safety and tolerability of this compound have been evaluated in Phase I and Phase II clinical trials. These studies have provided valuable insights into the compound's adverse effect profile in both healthy volunteers and patient populations.

Phase I Studies

In healthy subjects, this compound was generally found to be safe and well-tolerated. The most frequently reported adverse events were headache and dizziness.

Phase II Studies

Phase II clinical trials in patients with chronic postsurgical pain and painful diabetic neuropathy further supported the acceptable tolerability of this compound.

Table 4: Summary of Adverse Events in Human Clinical Trials

| Study Phase | Population | Most Common Adverse Events | Serious Adverse Events | Reference |

| Phase I | Healthy Volunteers | Headache, Dizziness | None reported | |

| Phase II | Patients with Neuropathic Pain | Not specified in detail, but generally well-tolerated | Not specified in detail |

Signaling Pathways and Experimental Workflows

Sigma-1 Receptor Signaling

The σ1 receptor is a unique ligand-operated molecular chaperone located at the endoplasmic reticulum-mitochondrion interface. Its activation or inhibition can modulate a variety of downstream signaling pathways, including calcium signaling and interactions with various ion channels and receptors. The antagonist action of this compound at the σ1 receptor is believed to underlie its therapeutic effects.

Experimental Workflow for Preclinical Pain Assessment

Preclinical evaluation of analgesic compounds like this compound often involves a battery of behavioral tests in rodents. A common workflow includes assessing the compound's effect on nociception and its potential to induce motor coordination deficits.

Detailed Experimental Protocols

Rotarod Test for Motor Coordination

Objective: To assess the effect of this compound on motor coordination and balance in mice.

Apparatus: An automated rotarod apparatus with a rotating rod, typically with adjustable speed and fall detection.

Procedure:

-

Acclimation: Mice are acclimated to the testing room for at least 30-60 minutes before the experiment.

-

Training (Optional but Recommended): Mice may be trained on the rotarod at a constant low speed (e.g., 4-5 rpm) for a set duration (e.g., 60 seconds) for one or more trials to familiarize them with the apparatus.

-

Drug Administration: this compound or vehicle is administered to the mice via the intended route (e.g., intraperitoneal injection) at a predetermined time before testing.

-

Testing:

-

Mice are placed on the rotating rod.

-

The rod is set to accelerate from a low speed (e.g., 4 rpm) to a high speed (e.g., 40 rpm) over a defined period (e.g., 300 seconds).

-

The latency to fall from the rod is recorded for each mouse. A trial may also be ended if the mouse clings to the rod and completes a full passive rotation.

-

Multiple trials (typically 3) are conducted with an inter-trial interval (e.g., 15 minutes).

-

-

Data Analysis: The latency to fall is averaged across trials for each animal and compared between treatment groups.

Formalin-Induced Pain Test

Objective: To evaluate the analgesic efficacy of this compound in a model of inflammatory pain.

Apparatus: A transparent observation chamber for monitoring the animal's behavior.

Procedure:

-

Acclimation: Mice or rats are placed in the observation chamber for at least 20-30 minutes to acclimate to the environment.

-

Drug Administration: this compound or vehicle is administered at a specified time before the formalin injection.

-

Formalin Injection: A dilute solution of formalin (e.g., 2.5%) is injected subcutaneously into the plantar surface of one of the hind paws.

-

Behavioral Observation: The animal's behavior is observed and scored immediately after the formalin injection. The observation period is typically divided into two phases:

-

Phase 1 (Acute Phase): 0-5 minutes post-injection. This phase is characterized by immediate nociceptive responses due to direct activation of nociceptors.

-

Phase 2 (Inflammatory Phase): 15-40 minutes post-injection. This phase reflects the development of inflammation and central sensitization.

-

-

Scoring: Nociceptive behaviors, such as licking, biting, and flinching of the injected paw, are quantified. This can be done by recording the total time spent in these behaviors or the frequency of these behaviors during each phase.

-

Data Analysis: The scores for nociceptive behaviors are compared between the this compound-treated group and the vehicle-treated group for both phases of the test.

Conclusion

This compound is a highly selective σ1 receptor antagonist with demonstrated analgesic properties in preclinical models of neuropathic and inflammatory pain. Short-term clinical studies have established an acceptable safety and tolerability profile in humans, with headache and dizziness being the most common adverse events. However, the progression of this compound into late-stage clinical trials for chronic indications has been hampered by a low safety margin identified in a long-term preclinical toxicity study in non-human primates. The off-target profile of this compound appears to be favorable, with the exception of a moderate affinity for the 5-HT2B receptor, the clinical significance of which remains to be fully elucidated. This comprehensive technical guide provides a critical synthesis of the available safety, toxicity, and off-target data to inform future research and development decisions regarding this compound. Further investigation into the mechanisms underlying the observed toxicity and strategies to improve the therapeutic index may be warranted to unlock the full potential of this compound.

References

- 1. Safety, tolerability and pharmacokinetics of single and multiple doses of a novel sigma-1 receptor antagonist in three randomized phase I studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. E‐52862—A selective sigma‐1 receptor antagonist, in peripheral neuropathic pain: Two randomized, double‐blind, phase 2 studies in patients with chronic postsurgical pain and painful diabetic neuropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

Preclinical Efficacy of S1RA (E-52862) in Inflammatory Pain: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical studies on S1RA (E-52862) hydrochloride, a selective sigma-1 receptor (σ1R) antagonist, for the treatment of inflammatory pain. It consolidates key findings on its efficacy, outlines detailed experimental methodologies, and illustrates the proposed mechanism of action.

Executive Summary

Inflammatory pain represents a significant clinical challenge. Preclinical research has identified the sigma-1 receptor (σ1R), a unique ligand-regulated molecular chaperone, as a promising target for novel analgesics.[1][2] The selective σ1R antagonist, S1RA (also known as E-52862), has demonstrated robust efficacy in animal models of both acute and chronic inflammatory pain.[3][4] Unlike traditional non-steroidal anti-inflammatory drugs (NSAIDs), S1RA's primary mechanism is not the reduction of edema, but rather the modulation of central sensitization, a key process in the establishment and maintenance of chronic pain states.[3] This guide synthesizes the quantitative data from these studies, details the experimental protocols used, and visualizes the underlying signaling pathways.

Quantitative Efficacy of S1RA in Inflammatory Pain Models

S1RA has been shown to dose-dependently reverse mechanical and thermal hypersensitivity in well-established rodent models of inflammatory pain. The quantitative data, presented as ED₅₀ (the dose of a drug that produces half of its maximal response), are summarized below.

| Pain Model | Pain Modality | Species | Administration | ED₅₀ (mg/kg) | Reference |

| Carrageenan (Acute) | Mechanical Allodynia | Mouse | Intraperitoneal | 35.9 | |

| Carrageenan (Acute) | Thermal Hyperalgesia | Mouse | Intraperitoneal | 27.9 | |

| Complete Freund's Adjuvant (CFA) (Chronic) | Mechanical Allodynia | Mouse | Intraperitoneal | 42.1 |

Table 1: Summary of S1RA ED₅₀ Values in Preclinical Inflammatory Pain Models.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key preclinical models and behavioral assays used to evaluate the efficacy of S1RA in inflammatory pain.

Animal Models of Inflammatory Pain

3.1.1 Carrageenan-Induced Acute Inflammatory Pain

This model is used to study acute inflammation and the efficacy of compounds in reducing edema and pain hypersensitivity.

-

Objective: To induce a localized, acute inflammatory response.

-

Procedure:

-

Animals (typically rats or mice) are briefly restrained.

-

A 1% w/v solution of lambda carrageenan in sterile saline is prepared.

-

A volume of 20-100 μL of the carrageenan solution is injected into the subplantar region of the right hind paw.

-

The contralateral (left) paw may be injected with saline to serve as a control.

-

Inflammation, characterized by paw edema, typically becomes maximal 3-5 hours after injection and subsides within 24 hours.

-

S1RA or a vehicle control is typically administered intraperitoneally 30 minutes before behavioral testing.

-

3.1.2 Complete Freund's Adjuvant (CFA)-Induced Chronic Inflammatory Pain

This model induces a longer-lasting inflammatory state, mimicking chronic inflammatory conditions like arthritis.

-

Objective: To induce a persistent inflammatory response with associated pain hypersensitivity.

-

Procedure:

-

Complete Freund's Adjuvant (CFA), an emulsion of inactivated and dried Mycobacterium tuberculosis, is used.

-

A volume of 20-50 μL of CFA is injected subcutaneously into the plantar surface of the hind paw.

-

This induces a robust and persistent inflammation that becomes maximal at 24 hours and can last for at least 7 days.

-

Behavioral testing for mechanical and thermal hypersensitivity is conducted at various time points post-CFA injection to assess the development and maintenance of the chronic pain state.

-

In studies evaluating S1RA, the compound is often administered after the inflammatory pain state is fully established.

-

Behavioral Assays for Pain Assessment

3.2.1 Mechanical Allodynia (von Frey Test)

This assay measures sensitivity to non-noxious mechanical stimuli.

-

Objective: To determine the paw withdrawal threshold in response to mechanical stimulation.

-

Procedure:

-

Animals are placed in individual Plexiglas chambers on an elevated wire mesh floor and allowed to acclimate for at least 60 minutes.

-

A series of calibrated von Frey filaments with increasing stiffness (measured in grams) are used.

-

The filaments are applied to the plantar surface of the hind paw with enough force to cause a slight bend.

-

The "up-down method" is commonly employed: testing begins with a mid-range filament. If there is no response, the next stiffest filament is used. If there is a withdrawal response, the next weaker filament is used.

-

A positive response is defined as a sharp withdrawal of the paw.

-

The 50% paw withdrawal threshold is calculated from the pattern of responses.

-

3.2.2 Thermal Hyperalgesia (Hargreaves Test)

This assay measures the latency of paw withdrawal from a noxious heat stimulus.

-

Objective: To assess the sensitivity to thermal pain.

-

Procedure:

-

Animals are placed in individual Plexiglas chambers on a temperature-controlled glass floor and allowed to acclimate.

-

A radiant heat source is positioned under the glass floor and focused on the plantar surface of the hind paw.

-

When the test is initiated, the heat source is activated, and a timer starts.

-

The latency to paw withdrawal is automatically recorded.

-

A cut-off time (e.g., 35 seconds) is set to prevent tissue damage.

-

A decrease in paw withdrawal latency in the inflamed paw compared to baseline or the contralateral paw indicates thermal hyperalgesia.

-

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for Preclinical Evaluation

The following diagram illustrates a typical workflow for assessing the efficacy of S1RA in a CFA-induced inflammatory pain model.

Caption: General experimental workflow for evaluating S1RA in inflammatory pain.

Proposed Signaling Pathway of S1RA in Inflammatory Pain

S1RA is believed to exert its analgesic effects by modulating central sensitization at the spinal cord level. The following diagram illustrates the proposed molecular mechanism.

Caption: S1RA antagonizes σ1R, preventing potentiation of NMDA receptor signaling.

Mechanism of Action

The analgesic effect of S1RA in inflammatory pain is primarily attributed to its role in mitigating central sensitization. This process, which involves an increase in the excitability of neurons in the central nervous system, leads to hypersensitivity to pain.

The key steps in this pathway are:

-

Inflammation and Nociceptor Activation: Peripheral inflammation leads to the release of various mediators that persistently activate nociceptors, resulting in a sustained barrage of signals to the spinal cord.

-

Glutamate Release: This sustained input causes increased release of the excitatory neurotransmitter glutamate in the dorsal horn of the spinal cord.

-

Sigma-1 Receptor Potentiation of NMDA Receptors: The σ1R, acting as a molecular chaperone, interacts with and potentiates the function of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and central sensitization.

-

Downstream Signaling Cascade: Activation of σ1R enhances NMDA receptor-mediated signaling. This includes increased phosphorylation of the NMDA receptor's NR1 subunit, a process dependent on protein kinase C (PKC) and protein kinase A (PKA). This phosphorylation increases the receptor's activity and contributes to neuronal hyperexcitability.

-

S1RA Intervention: S1RA, as a selective antagonist, binds to the σ1R and prevents it from potentiating NMDA receptor function. By doing so, it attenuates the downstream signaling cascade that leads to the phosphorylation of the NR1 subunit and ultimately reduces central sensitization and pain hypersensitivity.

Additionally, some studies suggest that σ1R modulation of voltage-gated sodium channels in dorsal root ganglion (DRG) neurons may also contribute to its effects on inflammatory pain.

Conclusion

Preclinical data strongly support the efficacy of S1RA hydrochloride as a novel analgesic for inflammatory pain. Its unique mechanism of action, centered on the inhibition of central sensitization via σ1R antagonism, distinguishes it from currently available treatments. The robust, dose-dependent reversal of both mechanical and thermal hypersensitivity in validated animal models provides a strong rationale for its continued clinical development for inflammatory pain conditions.

References

- 1. Sigma-1 receptor and inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sigma-1 Receptor and Pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. S1RA, a selective sigma-1 receptor antagonist, inhibits inflammatory pain in the carrageenan and complete Freund's adjuvant models in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

S1RA Hydrochloride: A Potential Neuroprotective Agent for Ischemic Stroke

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Ischemic stroke remains a leading cause of mortality and long-term disability worldwide, with limited therapeutic options available. The sigma-1 receptor (σ1R), a unique intracellular chaperone protein located at the mitochondria-associated endoplasmic reticulum (ER) membrane, has emerged as a promising therapeutic target for neuroprotection.[1] This technical guide provides a comprehensive overview of S1RA hydrochloride (also known as E-52862 or MR309), a highly selective σ1R antagonist, as a potential therapeutic agent for ischemic stroke.[2][3][4] We delve into its mechanism of action, summarize key preclinical findings, detail experimental protocols, and present its pharmacokinetic profile. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in the field of stroke therapeutics.

Introduction to the Sigma-1 Receptor and this compound

The sigma-1 receptor (σ1R) is a 223-amino acid transmembrane protein that acts as a molecular chaperone, playing a crucial role in regulating intracellular calcium signaling, mitigating ER stress, and modulating ion channel activity.[5] Under normal physiological conditions, σ1R is bound to the binding immunoglobulin protein (BiP), another ER chaperone. Upon cellular stress, such as that induced by ischemia, σ1R dissociates from BiP and translocates to other intracellular sites to interact with various client proteins, thereby promoting cellular survival.

This compound is a potent and selective antagonist of the σ1R. Its high affinity for the σ1R (Ki = 17 nM for human receptor) and lack of significant affinity for over 170 other targets, including the σ2R, underscore its selectivity. While both σ1R agonists and antagonists have shown neuroprotective effects in preclinical stroke models, the distinct mechanism of S1RA highlights a complex interplay in σ1R modulation in the context of ischemia.

Mechanism of Action in Ischemic Stroke

The neuroprotective effects of S1RA in ischemic stroke are multifaceted and are primarily attributed to its ability to modulate key pathological cascades initiated by cerebral ischemia.

Attenuation of Excitotoxicity

A primary driver of neuronal death in the acute phase of ischemic stroke is excitotoxicity, mediated by the overactivation of N-methyl-D-aspartate receptors (NMDARs) due to excessive glutamate release. The σ1R is known to modulate NMDAR function. By antagonizing the σ1R, S1RA is proposed to dampen NMDAR-mediated calcium influx, thereby reducing excitotoxic neuronal damage.

Reduction of Neuroinflammation and Oxidative Stress

Ischemic stroke triggers a robust inflammatory response characterized by the activation of microglia and astrocytes, and the infiltration of peripheral immune cells. This neuroinflammation, coupled with oxidative stress, contributes significantly to secondary brain injury. Preclinical studies have demonstrated that S1RA administration leads to a reduction in reactive astrogliosis and the expression of inflammatory markers. Furthermore, S1RA treatment has been shown to suppress the overexpression of matrix metalloproteinase-9 (MMP-9), an enzyme implicated in blood-brain barrier breakdown and hemorrhagic transformation following stroke.

The proposed signaling pathway for S1RA's neuroprotective effects is depicted below:

Caption: Proposed mechanism of S1RA neuroprotection in ischemic stroke.

Preclinical Efficacy in Ischemic Stroke Models

The therapeutic potential of S1RA has been evaluated in rodent models of focal cerebral ischemia, primarily the middle cerebral artery occlusion (MCAO) model.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of S1RA in ischemic stroke.

Table 1: Effect of S1RA on Infarct Volume and Neurological Deficits

| Animal Model | S1RA Dose | Administration Route | Timing of Administration | Reduction in Infarct Volume | Improvement in Neurological Deficits | Reference |

| Mouse (pMCAO) | Not specified | Intracerebroventricular | 1 h post-occlusion | ~50% | Significant improvement in motor and sensory function | |

| Mouse (pMCAO) | Not specified | Intravenous | Up to 3 h post-occlusion | Significant | Significant | |

| Mouse (pMCAO) | Not specified | Intravenous | Up to 5 h pre-occlusion | Significant | Not reported |

Table 2: Effect of S1RA on Molecular Markers of Stroke Pathology

| Animal Model | S1RA Treatment | Marker | Outcome | Reference |

| Mouse (pMCAO) | Intravenous | MMP-9 | Decreased expression | |

| Mouse (pMCAO) | Intravenous | Reactive Astrogliosis | Decreased | |

| Mouse (pMCAO) | Intravenous | nNOS | Reduced expression |

Experimental Protocols

Standardized and well-documented experimental protocols are crucial for the reproducibility of preclinical findings. Below are detailed methodologies for key experiments cited in the evaluation of S1RA.

In Vivo Model: Permanent Middle Cerebral Artery Occlusion (pMCAO)

The pMCAO model is a widely used method to induce focal cerebral ischemia that mimics human stroke.

Objective: To assess the neuroprotective efficacy of S1RA in a rodent model of permanent ischemic stroke.

Materials:

-

Male CD1 mice (25-30 g)

-

Isoflurane anesthetic

-

Heating pad with rectal probe for temperature monitoring

-

Surgical microscope

-

Micro-dissecting instruments

-

6-0 silk suture

-

This compound solution

-

Vehicle control (e.g., saline)

-

2,3,5-triphenyltetrazolium chloride (TTC) stain

Procedure:

-

Anesthesia and Preparation: Anesthetize the mouse with isoflurane (4% for induction, 1.5-2% for maintenance). Place the animal in a supine position on a heating pad to maintain body temperature at 37°C.

-

Surgical Incision: Make a midline cervical incision and carefully dissect the soft tissues to expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

Vessel Ligation: Ligate the distal ECA and the proximal CCA with a 6-0 silk suture.

-

Occlusion: Introduce a 6-0 silk suture filament into the ECA stump and advance it into the ICA to occlude the origin of the middle cerebral artery (MCA).

-

Wound Closure: Close the cervical incision with sutures.

-

Drug Administration: Administer S1RA or vehicle intravenously at the desired time point (e.g., 1 hour post-MCAO).

-

Recovery: Allow the animal to recover from anesthesia in a heated cage with free access to food and water.

-

Neurological Assessment: Perform neurological deficit scoring at 24 and 48 hours post-MCAO using a standardized scale (e.g., a 5-point scale).

-

Infarct Volume Measurement: At 48 hours post-MCAO, euthanize the animal and harvest the brain. Section the brain into 2 mm coronal slices and stain with 2% TTC. Healthy tissue stains red, while the infarcted tissue remains white. Quantify the infarct volume using image analysis software.

Caption: Experimental workflow for the pMCAO model and S1RA evaluation.

In Vitro Model: Oxygen-Glucose Deprivation (OGD)

The OGD model is an in vitro method to simulate ischemic conditions in cell culture.

Objective: To investigate the cellular mechanisms of S1RA's neuroprotective effects under ischemic-like conditions.

Materials:

-

Primary neuronal or glial cell cultures

-

Glucose-free medium

-

Hypoxic chamber (95% N₂, 5% CO₂)

-

This compound solution

-

Vehicle control

-

Reagents for cell viability assays (e.g., MTT, LDH)

-

Reagents for molecular analysis (e.g., antibodies for Western blotting, primers for qPCR)

Procedure:

-

Cell Culture: Plate cells at an appropriate density and allow them to adhere and grow.

-

OGD Induction: Replace the normal culture medium with glucose-free medium. Place the culture plates in a hypoxic chamber for a specified duration (e.g., 60-90 minutes).

-

Reoxygenation: After the OGD period, return the cells to normal culture medium and incubate under normoxic conditions.

-

Drug Treatment: Add S1RA or vehicle to the culture medium at the desired concentration and time point (e.g., at the beginning of reoxygenation).

-

Assessment of Cell Viability: At various time points after reoxygenation (e.g., 24 hours), assess cell viability using assays such as MTT or LDH.

-

Molecular Analysis: Harvest cells for molecular analyses to investigate the effect of S1RA on specific signaling pathways (e.g., Western blotting for apoptotic and inflammatory proteins, qPCR for gene expression changes).

Pharmacokinetics and Safety Profile

While clinical trials of S1RA for ischemic stroke are limited, Phase I studies in healthy volunteers for other indications provide valuable pharmacokinetic and safety data.

Table 3: Pharmacokinetic Parameters of S1RA in Healthy Subjects (Single Oral Doses)

| Dose Range | tmax (h) | t1/2 | Key Observations | Reference |

| 5-800 mg | 0.75 - 2.0 | Compatible with once-daily administration | Fast absorption, rapid distribution, and slow elimination. Exposure increases with dose. No gender differences observed. |

Safety and Tolerability: In Phase I trials, single and multiple doses of S1RA were found to be safe and well-tolerated in healthy subjects. The most common adverse events were headache and dizziness, which were generally mild to moderate and transient. No serious adverse events were reported, and no clinically significant changes in ECG, vital signs, or laboratory assessments were observed.

Future Directions and Conclusion

The preclinical data for this compound are promising, suggesting a significant neuroprotective potential in the context of ischemic stroke. Its favorable pharmacokinetic and safety profile in early clinical trials for other indications further supports its potential for development as a stroke therapeutic.

Future research should focus on:

-

Elucidating the detailed molecular mechanisms underlying S1RA's neuroprotective effects.

-

Conducting preclinical studies in models of transient ischemia and in aged animals or animals with comorbidities to better mimic the clinical scenario.

-

Designing and executing well-controlled clinical trials to evaluate the efficacy and safety of S1RA in acute ischemic stroke patients.

References

- 1. Sigma-1 receptor signaling: A potential therapeutic approach for ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Sigma-1 Receptor Antagonist, S1RA, Reduces Stroke Damage, Ameliorates Post-Stroke Neurological Deficits and Suppresses the Overexpression of MMP-9 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Sigma-1 Receptor Antagonist, S1RA, Reduces Stroke Damage, Ameliorates Post-Stroke Neurological Deficits and Suppresses the Overexpression of MMP-9 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The Role of Sigma-1 Receptor, an Intracellular Chaperone in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

Understanding the Structure-Activity Relationship of S1RA Hydrochloride: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of S1RA hydrochloride (also known as E-52862), a potent and selective sigma-1 (σ1) receptor antagonist. This document details its binding affinity, selectivity, and functional activity, supported by quantitative data, detailed experimental protocols, and visualizations of its proposed mechanisms of action. S1RA's potential as a therapeutic agent, particularly in the context of neuropathic pain, is explored through its modulation of key signaling pathways.

Chemical Structure and Physicochemical Properties

This compound is chemically known as 4-[2-[[5-methyl-1-(2-naphthalenyl)-1H-pyrazol-3-yl]oxy]ethyl]morpholine hydrochloride. Its structure is characterized by a central pyrazole ring linked to a naphthalene moiety and a morpholine group via an ethyl ether linkage. This specific arrangement of aromatic and heterocyclic rings is crucial for its high affinity and selectivity for the σ1 receptor.

Quantitative Analysis of Receptor Binding and Functional Activity

The affinity and selectivity of this compound for the sigma-1 receptor have been extensively characterized through radioligand binding assays. The following tables summarize the key quantitative data.

Table 1: this compound Binding Affinity (Ki) for Sigma Receptors

| Receptor Subtype | Species | Radioligand | Ki (nM) | Reference |

| Sigma-1 (σ1) | Human | --INVALID-LINK---pentazocine | 17.0 | [1] |

| Sigma-1 (σ1) | Guinea Pig | --INVALID-LINK---pentazocine | 23.5 | [1] |

| Sigma-2 (σ2) | Rat | [3H]DTG | >1000 | [1] |

| Sigma-2 (σ2) | Guinea Pig | [3H]DTG | >1000 | [1] |

Table 2: this compound Functional Activity and Off-Target Binding

| Target | Species | Assay Type | Value (nM) | Reference |

| Human 5-HT2B Receptor | Human | Antagonistic Activity (IC50) | 4700 | [1] |

| Human 5-HT2B Receptor | Human | Binding Affinity (Ki) | 328 | |

| Various (170 targets) | --- | Radioligand Binding | Ki > 1 µM or <50% inhibition at 1 µM |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the characterization of this compound.

Sigma-1 Receptor Competitive Binding Assay

This protocol is adapted from standard radioligand binding assay procedures to determine the binding affinity (Ki) of this compound for the sigma-1 receptor.

Materials:

-

Membrane Preparation: Guinea pig brain or liver membranes, or cell lines expressing the human sigma-1 receptor.

-

Radioligand: --INVALID-LINK---pentazocine (a selective sigma-1 receptor ligand).

-

Non-specific Binding Control: Haloperidol or unlabeled (+)-pentazocine at a high concentration (e.g., 10 µM).

-

Test Compound: this compound at various concentrations.

-

Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4).

-

Filtration System: Glass fiber filters (e.g., Whatman GF/B) and a cell harvester.

-

Scintillation Cocktail and Counter.

Procedure:

-

Prepare membrane homogenates from the chosen tissue or cell source.

-

In a 96-well plate, add the following to each well in triplicate:

-

Assay buffer.

-

A fixed concentration of --INVALID-LINK---pentazocine (typically at or near its Kd value).

-

Increasing concentrations of this compound.

-

For non-specific binding wells, add a high concentration of haloperidol.

-

Membrane homogenate.

-

-

Incubate the plate at a specified temperature (e.g., 37°C) for a defined period (e.g., 120 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.

-

Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value of this compound from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.

Formalin-Induced Nociception Model in Mice

This in vivo model is used to assess the analgesic properties of this compound in a model of persistent pain with an inflammatory component.

Animals:

-

Male C57BL/6 mice (or other suitable strain), 8-10 weeks old.

Materials:

-

This compound dissolved in a suitable vehicle (e.g., 0.9% saline or 0.5% hydroxypropyl methylcellulose).

-

Formalin solution (e.g., 2.5% in saline).

-

Observation chambers with a transparent floor.

-

Video recording equipment.

Procedure:

-

Acclimatize the mice to the observation chambers for at least 30 minutes before the experiment.

-

Administer this compound or vehicle via the desired route (e.g., intraperitoneal, i.p., or oral, p.o.) at a specific time point before formalin injection (e.g., 30-60 minutes).

-

Inject a small volume (e.g., 20 µL) of formalin solution subcutaneously into the plantar surface of the right hind paw.

-

Immediately place the mouse back into the observation chamber and start video recording.

-

Record the cumulative time the animal spends licking, biting, or flinching the injected paw during two distinct phases:

-

Phase 1 (Early Phase): 0-5 minutes post-injection (neurogenic pain).

-

Phase 2 (Late Phase): 15-30 minutes post-injection (inflammatory pain and central sensitization).

-

-

Analyze the recorded data to determine the effect of this compound on the nociceptive behaviors in both phases.

Partial Sciatic Nerve Ligation (pSNL) Model of Neuropathic Pain in Mice

This surgical model is used to induce a chronic neuropathic pain state and to evaluate the efficacy of this compound in alleviating mechanical and thermal hypersensitivity.

Animals:

-

Male C57BL/6 mice (or other suitable strain), 8-10 weeks old.

Materials:

-

Anesthesia (e.g., isoflurane or pentobarbital).

-

Surgical instruments.

-

Suture material (e.g., 7-0 or 9-0 silk or nylon).

-

This compound and vehicle.

-

Behavioral testing apparatus (e.g., von Frey filaments for mechanical allodynia, Hargreaves apparatus for thermal hyperalgesia).

Surgical Procedure:

-

Anesthetize the mouse.

-

Make a small incision on the lateral surface of the thigh to expose the biceps femoris muscle.

-

Separate the muscle to reveal the sciatic nerve.

-

Carefully isolate the sciatic nerve and ligate approximately one-third to one-half of the dorsal portion of the nerve with a suture.

-

Close the muscle and skin layers with sutures.

-

Allow the animals to recover for a period of days to weeks for the neuropathic pain phenotype to develop.

Behavioral Testing:

-

At various time points post-surgery, assess the development of mechanical allodynia and thermal hyperalgesia in the ipsilateral (operated) and contralateral (non-operated) paws.

-

Administer this compound or vehicle and re-assess the pain behaviors to determine the analgesic effect of the compound.

Signaling Pathways and Mechanisms of Action

This compound exerts its effects primarily through the antagonism of the sigma-1 receptor, a unique ligand-regulated molecular chaperone located at the endoplasmic reticulum-mitochondrion interface. This antagonism modulates several downstream signaling pathways implicated in pain processing.

Modulation of NMDA Receptor Function

The sigma-1 receptor is known to modulate the function of the N-methyl-D-aspartate (NMDA) receptor, a key player in central sensitization and neuropathic pain. S1RA, by antagonizing the sigma-1 receptor, can attenuate excessive NMDA receptor activity.

Caption: S1RA's antagonism of the sigma-1 receptor prevents the potentiation of NMDA receptor activity, thereby reducing calcium influx and central sensitization.

Enhancement of Descending Noradrenergic Pain Inhibition

S1RA has been shown to enhance the descending noradrenergic pain inhibitory pathway. This leads to an increase in noradrenaline release in the spinal cord, which in turn activates α2-adrenergic receptors to produce an analgesic effect.

Caption: S1RA enhances the descending noradrenergic pathway, leading to increased spinal noradrenaline, which inhibits pain signaling.

Experimental Workflow for Preclinical Evaluation

The preclinical evaluation of this compound typically follows a hierarchical workflow, progressing from in vitro characterization to in vivo efficacy studies.

Caption: A typical experimental workflow for the preclinical development of this compound, from initial screening to mechanistic elucidation.

Conclusion

This compound is a highly selective and potent sigma-1 receptor antagonist with a well-defined structure-activity relationship. Its efficacy in preclinical models of neuropathic and inflammatory pain is attributed to its ability to modulate key pain signaling pathways, including the glutamatergic and descending noradrenergic systems. The detailed experimental protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating further investigation into the therapeutic potential of sigma-1 receptor antagonists.

References

The Genesis and Trajectory of S1RA: A Sigma-1 Receptor Antagonist for Neuropathic Pain

A Technical Guide on the History, Development, and Mechanism of Action of S1RA (E-52862)

Introduction

The sigma-1 receptor (σ1R), a unique ligand-operated molecular chaperone primarily located at the mitochondria-associated endoplasmic reticulum membrane, has emerged as a compelling therapeutic target for a variety of neurological disorders, most notably neuropathic pain.[1][2] This technical guide provides an in-depth exploration of the history and development of S1RA (also known as E-52862 or MR-309), a potent and selective sigma-1 receptor antagonist.[3] We will delve into its pharmacological profile, preclinical efficacy, and the experimental methodologies that have defined its journey from a novel chemical entity to a clinical candidate. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of S1RA's role as a sigma-1 antagonist.

Discovery and Pharmacological Profile of S1RA

S1RA, chemically identified as 4-[2-[[5-methyl-1-(2-naphthalenyl)-1H-pyrazol-3-yl]oxy]ethyl]morpholine, was developed by Esteve as a highly selective antagonist for the sigma-1 receptor.[1] Its discovery was the culmination of extensive structure-activity relationship (SAR) studies of 1-arylpyrazole derivatives aimed at achieving high affinity for the σ1R and significant selectivity over the sigma-2 (σ2R) receptor and other molecular targets.[4]

Binding Affinity and Selectivity

S1RA exhibits a high affinity for the human and guinea pig sigma-1 receptors, with Ki values of 17 nM and 23.5 nM, respectively. Crucially, it demonstrates negligible affinity for the sigma-2 receptor (Ki > 1000 nM for guinea pig and rat σ2 receptors), highlighting its remarkable selectivity. A comprehensive screening against a panel of over 170 other targets, including receptors, transporters, ion channels, and enzymes, revealed no significant off-target interactions at concentrations up to 1 µM, with the exception of a moderate affinity for the human 5-HT2B receptor (Ki = 328 nM) where it acts as a very low potency antagonist (IC50 = 4700 nM).

Table 1: In Vitro Pharmacological Profile of S1RA

| Target | Species | Kᵢ (nM) | Reference |

| Sigma-1 Receptor | Human | 17.0 ± 7.0 | |

| Sigma-1 Receptor | Guinea Pig | 23.5 | |

| Sigma-2 Receptor | Guinea Pig | > 1000 | |

| Sigma-2 Receptor | Rat | > 1000 | |

| 5-HT₂B Receptor | Human | 328 |

Mechanism of Action

The sigma-1 receptor is a ligand-operated chaperone protein that modulates intracellular signaling pathways, particularly in response to cellular stress. It resides at the endoplasmic reticulum (ER) and translocates to other cellular compartments to interact with a variety of proteins, including ion channels and receptors like the NMDA receptor. In a resting state, σ1R is often complexed with the binding immunoglobulin protein (BiP). Upon activation by agonists or cellular stress, it dissociates from BiP and can modulate downstream signaling.

S1RA, as a sigma-1 receptor antagonist, is believed to exert its effects by preventing this dissociation and subsequent modulation of target proteins. This antagonism has been shown to inhibit central sensitization, a key process in the development and maintenance of neuropathic pain. Electrophysiological studies have demonstrated that S1RA attenuates the "wind-up" phenomenon in spinal cord neurons, which is a form of synaptic plasticity associated with central sensitization.

Preclinical Development and Efficacy

The therapeutic potential of S1RA has been extensively evaluated in a range of preclinical models of neuropathic and inflammatory pain. These studies have consistently demonstrated its efficacy in alleviating pain-related behaviors.

Neuropathic Pain Models

S1RA has shown significant analgesic effects in various rodent models of neuropathic pain, including:

-

Partial Sciatic Nerve Ligation (PSNL): Systemic administration of S1RA dose-dependently inhibited mechanical and thermal hypersensitivity in mice with PSNL.

-

Spared Nerve Injury (SNI): S1RA attenuated mechanical allodynia, heat hyperalgesia, and cold allodynia in mice following SNI. Interestingly, the effects on mechanical and heat hypersensitivity were reversed by the opioid antagonist naloxone, suggesting an interaction with the endogenous opioid system, while the effect on cold allodynia was opioid-independent.

-

Chemotherapy-Induced Neuropathic Pain: S1RA has demonstrated efficacy in models of neuropathic pain induced by chemotherapeutic agents such as paclitaxel, cisplatin, and oxaliplatin.

-

Diabetic Neuropathy: In streptozotocin (STZ)-induced diabetic rats, S1RA reduced mechanical hyperalgesia.

Table 2: Efficacy of S1RA in Preclinical Pain Models

| Pain Model | Species | Endpoint | ED₅₀ (mg/kg, i.p.) | Reference |

| Carrageenan-induced (Mechanical) | Mouse | Mechanical Hypersensitivity | 35.9 | |

| Carrageenan-induced (Thermal) | Mouse | Thermal Hypersensitivity | 27.9 | |

| Complete Freund's Adjuvant-induced | Mouse | Mechanical Hypersensitivity | 42.1 | |

| Formalin-induced (Phase 1) | Mouse | Nociceptive Behavior | 47.1 | |

| Formalin-induced (Phase 2) | Mouse | Nociceptive Behavior | 45.1 | |

| Capsaicin-induced | Mouse | Mechanical Hypersensitivity | 46.4 | |

| Sciatic Nerve Injury (Mechanical) | Mouse | Mechanical Hypersensitivity | 46.2 | |

| Sciatic Nerve Injury (Thermal) | Mouse | Thermal Hypersensitivity | 49.9 |

Inflammatory Pain Models

S1RA has also been shown to be effective in models of inflammatory pain. In the carrageenan and complete Freund's adjuvant (CFA) models in mice, S1RA fully reversed mechanical and thermal hypersensitivity. Unlike non-steroidal anti-inflammatory drugs (NSAIDs), S1RA did not reduce paw edema, indicating its analgesic effect is not primarily mediated by an anti-inflammatory action.

Tolerance and Central Nervous System Occupancy

Repeated administration of S1RA in nerve-injured mice did not lead to the development of pharmacodynamic tolerance to its antiallodynic and antihyperalgesic effects. Furthermore, ex vivo binding studies demonstrated that S1RA crosses the blood-brain barrier and occupies sigma-1 receptors in the central nervous system (CNS) in a dose-dependent manner, and this occupancy significantly correlates with its antinociceptive effects.

Clinical Development

Based on its promising preclinical profile, S1RA advanced into clinical trials for the treatment of neuropathic pain. Phase I studies involving over 300 subjects demonstrated a favorable safety, tolerability, and pharmacokinetic profile, supporting once-daily oral administration. Subsequently, S1RA entered Phase II clinical trials to evaluate its efficacy in patients with various types of neuropathic pain. However, further clinical development of S1RA was later discontinued, reportedly due in part to poor oral bioavailability and insufficient efficacy in these later-stage trials.

Key Experimental Protocols

The characterization of S1RA involved a variety of standard and specialized experimental methodologies.

Radioligand Binding Assays

-

Objective: To determine the binding affinity and selectivity of S1RA for sigma-1 and sigma-2 receptors.

-

Methodology:

-

Membrane Preparation: Guinea pig brain or rat liver membranes were prepared by homogenization and centrifugation.

-

Incubation: Membranes were incubated with a specific radioligand (e.g., --INVALID-LINK---pentazocine for σ1R, [³H]DTG for σ2R) and varying concentrations of S1RA. For σ2R binding, a high concentration of a selective σ1R ligand (e.g., (+)-pentazocine) was included to mask the σ1R binding sites.

-

Separation and Quantification: Bound and free radioligand were separated by rapid filtration. The amount of radioactivity retained on the filters was quantified by liquid scintillation spectrophotometry.

-

Data Analysis: The concentration of S1RA that inhibits 50% of the specific binding of the radioligand (IC₅₀) was determined. The inhibition constant (Kᵢ) was then calculated using the Cheng-Prusoff equation.

-

In Vivo Nociception Assays

-

Objective: To evaluate the analgesic efficacy of S1RA in animal models of pain.

-

General Protocol:

-

Animal Model Induction: Pain models such as PSNL, SNI, or injection of inflammatory agents (formalin, capsaicin) were induced in mice or rats.

-

Drug Administration: S1RA or vehicle was administered systemically (e.g., intraperitoneally or orally).

-

Behavioral Testing: Pain-related behaviors were assessed at various time points after drug administration. Common tests include:

-

Mechanical Allodynia: Measured using von Frey filaments, assessing the paw withdrawal threshold to a non-noxious mechanical stimulus.

-

Thermal Hyperalgesia: Measured using the Hargreaves test, assessing the latency to paw withdrawal from a radiant heat source.

-

Cold Allodynia: Measured by observing the response to the application of a drop of acetone to the paw.

-

Formalin Test: Observation of licking and flinching behavior following formalin injection into the paw.

-

-

Data Analysis: The dose-response relationship was determined, and the ED₅₀ (the dose that produces 50% of the maximum effect) was calculated.

-

Spinal Cord Electrophysiology (Wind-up)

-

Objective: To investigate the effect of S1RA on central sensitization in the spinal cord.

-

Methodology:

-

Spinal Cord Preparation: An isolated spinal cord preparation from a mouse was used.

-

Stimulation and Recording: The dorsal root was stimulated with a train of electrical pulses, and the resulting action potentials were recorded from the corresponding ventral root.

-

Drug Application: S1RA was bath-applied to the spinal cord preparation.

-

Data Analysis: The "wind-up" phenomenon, an increase in the number of action potentials with repetitive stimulation, was quantified before and after drug application.

-

Signaling Pathways and Visualizations

The antagonistic action of S1RA on the sigma-1 receptor interrupts its modulatory role in several key signaling pathways implicated in pain and neuroprotection.

Caption: Sigma-1 Receptor Signaling and S1RA Antagonism.

The diagram above illustrates the central role of the sigma-1 receptor in cellular signaling. Under normal conditions, it exists in a complex with BiP. Upon cellular stress or agonist binding, it dissociates and modulates the activity of various ion channels and receptors. S1RA acts as an antagonist by stabilizing the σ1R-BiP complex, thereby preventing these downstream modulatory effects that can contribute to neuronal hyperexcitability and pain.

Caption: Experimental Workflow for S1RA Evaluation.

This flowchart outlines the typical experimental workflow for assessing the preclinical efficacy and mechanism of action of S1RA. It encompasses the induction of a pain model, drug administration, behavioral assessment, and subsequent mechanistic studies using techniques like spinal cord electrophysiology.

Conclusion